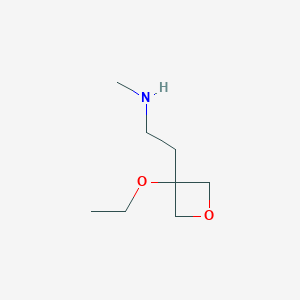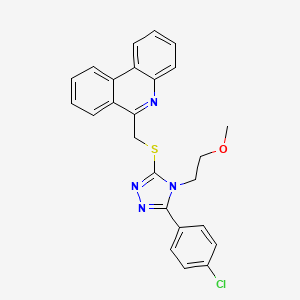
1-Allyl-3-ethylimidazolium dicyanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Allyl-3-ethylimidazolium dicyanamide is an ionic liquid, a type of salt in the liquid state at room temperature. Ionic liquids are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility for a wide range of compounds. These properties make them valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Allyl-3-ethylimidazolium dicyanamide can be synthesized through a two-step process:
-
Formation of 1-Allyl-3-ethylimidazolium chloride
Reactants: 1-ethylimidazole and allyl chloride.
Conditions: The reaction is typically carried out in an organic solvent such as acetonitrile, under reflux conditions.
:Reaction: C2H5N2H+C3H5Cl→C6H9N2Cl+HCl
-
Formation of this compound
Reactants: 1-Allyl-3-ethylimidazolium chloride and sodium dicyanamide.
Conditions: This reaction is typically performed in water or an organic solvent like methanol, at room temperature.
:Reaction: C6H9N2Cl+NaN(CN)2→C6H9N2N(CN)2+NaCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-Allyl-3-ethylimidazolium dicyanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the dicyanamide anion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in aqueous solution.
Major Products Formed
Oxidation: Oxidized imidazolium derivatives.
Reduction: Reduced imidazolium derivatives.
Substitution: Substituted imidazolium compounds with different anions.
Wissenschaftliche Forschungsanwendungen
1-Allyl-3-ethylimidazolium dicyanamide has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis, particularly in reactions requiring high thermal stability and low volatility.
Biology: Employed in the extraction and stabilization of biomolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to dissolve a wide range of pharmaceutical compounds.
Industry: Utilized in electrochemical applications, such as batteries and supercapacitors, due to its ionic conductivity and thermal stability.
Wirkmechanismus
The mechanism by which 1-Allyl-3-ethylimidazolium dicyanamide exerts its effects is largely dependent on its ionic nature. The imidazolium cation interacts with various molecular targets through ionic interactions, hydrogen bonding, and π-π stacking. The dicyanamide anion can participate in coordination chemistry, forming complexes with metal ions and influencing catalytic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Allyl-3-methylimidazolium dicyanamide
- 1-Butyl-3-methylimidazolium dicyanamide
- 1-Ethyl-3-methylimidazolium dicyanamide
Uniqueness
1-Allyl-3-ethylimidazolium dicyanamide is unique due to its specific combination of the allyl and ethyl groups on the imidazolium ring. This combination imparts distinct solubility and thermal properties compared to other similar compounds. For example, the presence of the allyl group can enhance the compound’s reactivity in certain chemical reactions, while the ethyl group can influence its solubility in various solvents.
Eigenschaften
Molekularformel |
C9H11N5 |
|---|---|
Molekulargewicht |
189.22 g/mol |
IUPAC-Name |
cyanoiminomethylideneazanide;1-ethenyl-3-ethylimidazol-3-ium |
InChI |
InChI=1S/C7H11N2.C2N3/c1-3-8-5-6-9(4-2)7-8;3-1-5-2-4/h3,5-7H,1,4H2,2H3;/q+1;-1 |
InChI-Schlüssel |
QAHDGEVOWGULON-UHFFFAOYSA-N |
Kanonische SMILES |
CC[N+]1=CN(C=C1)C=C.C(=[N-])=NC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


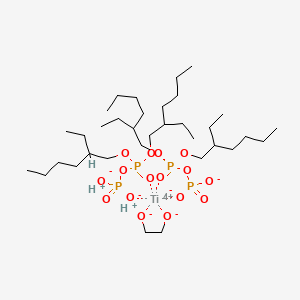
![cis-5-Benzyl-6a-fluorohexahydropyrrolo[3,4-c]pyrrol-1(2H)-one](/img/structure/B12857867.png)

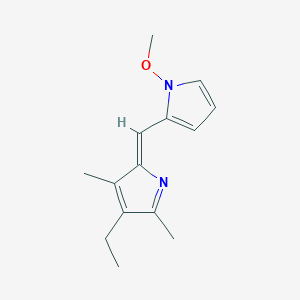


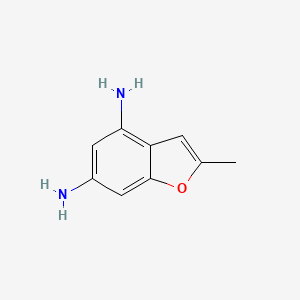
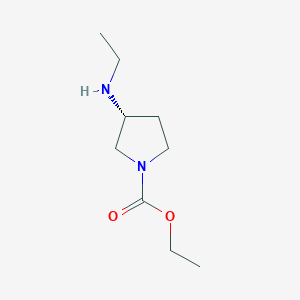
![N-(2-((4-Methoxyphenyl)amino)-2-oxoethyl)-N-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxamide](/img/structure/B12857935.png)
![2-(Bromomethyl)-4-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12857937.png)


